6-chloro-N-phenyl-N-(propan-2-yl)pyridine-3-sulfonamide
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Overview
Description
6-chloro-N-phenyl-N-(propan-2-yl)pyridine-3-sulfonamide is a chemical compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. This compound features a pyridine ring substituted with a chlorine atom and a sulfonamide group, making it a unique and potentially valuable molecule for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-N-phenyl-N-(propan-2-yl)pyridine-3-sulfonamide typically involves the reaction of 6-chloropyridine-3-sulfonyl chloride with N-phenyl-N-(propan-2-yl)amine. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane or tetrahydrofuran and are conducted at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
6-chloro-N-phenyl-N-(propan-2-yl)pyridine-3-sulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom on the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The sulfonamide group can participate in oxidation and reduction reactions, potentially altering the electronic properties of the compound.
Coupling Reactions: The compound can be involved in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium hydride or potassium tert-butoxide in polar aprotic solvents (e.g., dimethylformamide) are commonly used.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like lithium aluminum hydride can be employed.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
6-chloro-N-phenyl-N-(propan-2-yl)pyridine-3-sulfonamide has several scientific research applications, including:
Medicinal Chemistry: It can be used as a scaffold for designing new antimicrobial agents or other therapeutic compounds.
Biological Studies: The compound can be employed in studies to understand the interactions of sulfonamides with biological targets, such as enzymes or receptors.
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex molecules for various research purposes.
Material Science: The compound’s unique structure may be explored for applications in material science, such as the development of novel polymers or catalysts.
Mechanism of Action
The mechanism of action of 6-chloro-N-phenyl-N-(propan-2-yl)pyridine-3-sulfonamide involves its interaction with specific molecular targets. Sulfonamides typically inhibit the activity of enzymes by mimicking the structure of natural substrates, thereby blocking the enzyme’s active site. This compound may target enzymes involved in essential biological processes, leading to its potential antimicrobial or therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
6-chloro-N-phenyl-N-(propan-2-yl)pyridine-2-sulfonamide: Similar structure but with the sulfonamide group at the 2-position of the pyridine ring.
6-chloro-N-phenyl-N-(propan-2-yl)pyridine-4-sulfonamide: Similar structure but with the sulfonamide group at the 4-position of the pyridine ring.
N-phenyl-N-(propan-2-yl)pyridine-3-sulfonamide: Lacks the chlorine atom on the pyridine ring.
Uniqueness
The uniqueness of 6-chloro-N-phenyl-N-(propan-2-yl)pyridine-3-sulfonamide lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the chlorine atom and the sulfonamide group at the 3-position of the pyridine ring may confer distinct properties compared to its analogs, making it a valuable compound for further research and development.
Properties
IUPAC Name |
6-chloro-N-phenyl-N-propan-2-ylpyridine-3-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClN2O2S/c1-11(2)17(12-6-4-3-5-7-12)20(18,19)13-8-9-14(15)16-10-13/h3-11H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMXASSYASXXRQZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C1=CC=CC=C1)S(=O)(=O)C2=CN=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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